Product packaging for 11-Hydroxyandrosterone(Cat. No.:CAS No. 4299-92-7)

11-Hydroxyandrosterone

Cat. No.: B12663913
CAS No.: 4299-92-7
M. Wt: 306.4 g/mol
InChI Key: PIXFHVWJOVNKQK-CJWOFWMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-Hydroxyandrosterone (CAS 57-61-4) is a significant metabolite belonging to the class of 11-oxygenated androgens (11-oxyandrogens), which are adrenal-derived C19 steroids gaining recognition for their important roles in human physiology and disease pathology . Unlike traditional androgens like testosterone, whose levels decline with age, 11-oxyandrogens maintain their circulating concentrations throughout life, making them a subject of growing interest in endocrine research . The compound serves as a crucial biomarker and precursor in the 11-oxyandrogen pathway, which produces potent androgens such as 11-ketotestosterone and 11-ketodihydrotestosterone, both of which are agonists of the human androgen receptor with potency equivalent to classic androgens . This steroid is primarily synthesized in the adrenal cortex by the enzyme cytochrome P450 11β-hydroxylase (CYP11B1) and is subsequently metabolized in peripheral tissues . Its main research applications include the study of disorders of androgen excess. It is a valuable analyte in the investigation of Congenital Adrenal Hyperplasia (CAH), particularly 21-hydroxylase deficiency, where 11-oxyandrogens are now understood to be major contributors to the androgen burden . It also plays a role in research on Polycystic Ovary Syndrome (PCOS) to understand the adrenal contribution to hyperandrogenism . Furthermore, due to the potent androgenic activity of its downstream metabolites, this compound is relevant in oncology research, including studies on castration-resistant prostate cancer and endometrial cancer, where 11-oxyandrogens have been linked to disease progression and clinical outcomes . Researchers utilize this compound as a standard reference in mass spectrometry-based assays and for in vitro studies to delineate the complex pathways of adrenal steroidogenesis and androgen action .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H30O3 B12663913 11-Hydroxyandrosterone CAS No. 4299-92-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4299-92-7

Molecular Formula

C19H30O3

Molecular Weight

306.4 g/mol

IUPAC Name

(3R,5S,8S,9S,10S,11R,13S,14S)-3,11-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H30O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-15,17,20-21H,3-10H2,1-2H3/t11-,12+,13-,14-,15+,17+,18-,19-/m0/s1

InChI Key

PIXFHVWJOVNKQK-CJWOFWMHSA-N

Isomeric SMILES

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CCC4=O)C)O)O

Canonical SMILES

CC12CCC(CC1CCC3C2C(CC4(C3CCC4=O)C)O)O

Origin of Product

United States

Biosynthesis and Enzymatic Pathways of 11 Oxygenated Androgens

Adrenal Cortical Steroidogenesis of 11-Oxygenated Androgens

The adrenal cortex is the principal site for the production of 11-oxygenated androgens. nih.govoup.com This synthesis is a specialized branch of the steroidogenic pathway, distinct from the production of glucocorticoids and mineralocorticoids.

Role of Cytochrome P450 11β-Hydroxylase (CYP11B1) in Initial 11β-Hydroxylation

The synthesis of all 11-oxygenated androgens is critically dependent on the adrenal enzyme Cytochrome P450 11β-hydroxylase (CYP11B1). nih.gov This mitochondrial enzyme, predominantly located in the zona fasciculata and zona reticularis of the adrenal gland, is responsible for the crucial step of introducing a hydroxyl group at the 11β position of the steroid nucleus. nih.govrupahealth.comoup.com While its primary role is catalyzing the final step in cortisol biosynthesis—the conversion of 11-deoxycortisol to cortisol—CYP11B1 also acts on androgenic substrates. rupahealth.comwikipedia.orgmedlineplus.gov Specifically, it converts androstenedione (B190577) (A4) and testosterone (B1683101) (T) into 11β-hydroxyandrostenedione (11OHA4) and 11β-hydroxytestosterone (11OHT), respectively. nih.govrupahealth.comoup.com The expression and activity of CYP11B1 are fundamental for the production of the entire family of 11-oxygenated androgens. nih.gov

Precursor Substrate Utilization in Adrenal Synthesis

The primary precursor for the most abundant 11-oxygenated androgen, 11OHA4, is androstenedione. oup.comoup.com Studies have shown that CYP11B1 exhibits a high affinity for androstenedione, with a low Michaelis constant (Km), suggesting it is a favored substrate. oup.com This efficient conversion contributes to 11OHA4 being one of the major androgens produced by the adrenal gland. oup.com While testosterone can also serve as a substrate for CYP11B1 to produce 11OHT, the adrenal production of testosterone is relatively low. oup.com Consequently, the bulk of circulating 11-oxygenated androgens originates from adrenal-derived 11OHA4. oup.com Another minor pathway for 11OHA4 synthesis can occur from cortisol. nih.gov The initial steps of adrenal androgen synthesis involve the conversion of cholesterol to pregnenolone (B344588) by CYP11A1, followed by the conversion of pregnenolone to dehydroepiandrosterone (B1670201) (DHEA) by CYP17A1. nih.gov DHEA is then converted to androstenedione by 3β-hydroxysteroid dehydrogenase type 2 (HSD3B2), making it available for 11β-hydroxylation by CYP11B1. oup.com

Regulation of Adrenal 11-Oxygenated Androgen Production

The production of 11-oxygenated androgens in the adrenal gland is primarily regulated by the hypothalamic-pituitary-adrenal (HPA) axis, specifically through the action of adrenocorticotropic hormone (ACTH). nih.govoup.com ACTH stimulates the expression and activity of CYP11B1, thereby increasing the synthesis of 11OHA4 and other 11-oxygenated androgens. nih.govrupahealth.com Adrenal vein sampling has demonstrated a significant increase in 11OHA4 levels following ACTH stimulation. oup.com This regulation by the HPA axis confirms the adrenal origin of these androgens and distinguishes their control from that of gonadal androgens, which are regulated by the hypothalamic-pituitary-gonadal (HPG) axis. oup.com

Comparative Analysis of Gonadal and Adrenal Contribution

The synthesis of 11-oxygenated androgens is almost exclusively of adrenal origin. nih.govoup.com This is due to the adrenal-specific expression of the CYP11B1 enzyme. oup.com While some studies have explored the possibility of gonadal production, the expression of CYP11B1 in the testes and ovaries is negligible compared to its abundance in the adrenal cortex. oup.com Ovarian vein sampling has confirmed that 11-oxygenated androgens are not produced by the human ovary. oup.com Therefore, unlike classic androgens such as testosterone, which are produced in both the gonads and the adrenal glands, the 11-oxygenated counterparts are reliable markers of adrenal androgen synthesis. nih.govresearchgate.net

Peripheral Metabolic Interconversions of 11-Oxygenated Androgens

While the initial 11β-hydroxylation step occurs in the adrenal glands, the subsequent metabolism and interconversion of these androgens take place in various peripheral tissues. These transformations are crucial for the generation of more potent androgens and their ultimate metabolites.

11β-Hydroxysteroid Dehydrogenase (HSD11B) Mediated Transformations

The two isozymes of 11β-hydroxysteroid dehydrogenase, HSD11B1 and HSD11B2, play a pivotal role in the peripheral metabolism of 11-oxygenated androgens. oup.comrupahealth.comresearchgate.net

HSD11B2: This enzyme, predominantly found in mineralocorticoid target tissues like the kidney, primarily acts as an oxidase. nih.govoup.com It converts 11β-hydroxyandrostenedione (11OHA4) and 11β-hydroxytestosterone (11OHT) into their respective 11-keto forms: 11-ketoandrostenedione (11KA4) and the potent androgen 11-ketotestosterone (B164220) (11KT). nih.govrupahealth.comresearchgate.net This conversion is a critical step, as 11KT is a potent androgen with activity comparable to testosterone. nih.govbohrium.com

HSD11B1: In contrast, HSD11B1, which is highly expressed in glucocorticoid target tissues such as the liver and adipose tissue, predominantly functions as a reductase. oup.combham.ac.uk It catalyzes the reverse reaction, converting 11KA4 and 11KT back to 11OHA4 and 11OHT, respectively. oup.com The liver demonstrates substantial HSD11B1 activity, leading to the production of 11β-hydroxy metabolites. bham.ac.uk

This interplay between HSD11B1 and HSD11B2 in different tissues regulates the local balance between the 11β-hydroxy and 11-keto forms of these androgens, thereby modulating their biological activity.

17β-Hydroxysteroid Dehydrogenase (HSD17B) Activities

The 17β-Hydroxysteroid dehydrogenase (HSD17B) family of enzymes plays a crucial role in the activation and inactivation of steroids by catalyzing the interconversion of 17-ketosteroids and 17β-hydroxysteroids. wikipedia.org In the context of 11-oxygenated androgens, these enzymes modulate the biological activity of steroid precursors.

Androstenedione can be converted to testosterone by HSD17B enzymes. nih.gov In the testes, this reaction is primarily catalyzed by HSD17B type 3. nih.gov The adrenal glands and other non-steroidogenic tissues express a less efficient enzyme from the aldo-keto reductase (AKR) family, AKR1C3, which is also known as HSD17B type 5. nih.govoup.com

Specific HSD17B isoforms have distinct roles:

HSD17B2 : This enzyme is primarily oxidative, catalyzing the inactivation of potent androgens. It converts 11-ketotestosterone (11KT) and 11β-hydroxytestosterone (11OHT) back to their less active precursors, 11-ketoandrostenedione (11KA4) and 11β-hydroxyandrostenedione (11OHA4), respectively. oup.comresearchgate.net This "anti-androgenic" activity is important for regulating local androgen concentrations. wikipedia.org

AKR1C3 (HSD17B5) : This enzyme primarily has reductive activity, converting weak ketosteroids into potent hydroxysteroids. It is a key enzyme in the formation of testosterone from androstenedione and, more significantly, in the conversion of 11KA4 to the potent androgen 11KT. rupahealth.comnih.gov

Steroid 5α-Reductase (SRD5A) Dependent Metabolism

Steroid 5α-reductase (SRD5A) enzymes are responsible for the conversion of Δ4-3-ketosteroids into their more potent 5α-reduced metabolites. This action is a critical step in androgen amplification in many target tissues. nih.gov The SRD5A family has been shown to utilize 11-oxygenated androgens as substrates. nih.gov

Both testosterone and 11-ketotestosterone are substrates for SRD5A, leading to the formation of dihydrotestosterone (B1667394) (DHT) and 11-ketodihydrotestosterone (B1662675) (11KDHT), respectively. nih.gov DHT and 11KDHT are considered the most potent androgens. nih.gov In vitro studies have demonstrated that 11-oxygenated derivatives of androstenedione and testosterone can serve as substrates for SRD5A. nih.govnih.gov The metabolism by SRD5A is a key step in the "backdoor" pathway of androgen synthesis, where the enzyme acts on C21 steroids (pregnanes) before the formation of traditional C19 androgens. wikipedia.org

Aldo-Keto Reductase (AKR1C3) Contributions to 11-Ketosteroid Formation

Aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase, is a pivotal enzyme in the peripheral synthesis of potent androgens. nih.govvu.nl While it catalyzes the conversion of androstenedione to testosterone, its role in the 11-oxygenated androgen pathway is particularly significant. nih.govresearchgate.net

AKR1C3 facilitates the reduction of 11-ketoandrostenedione (11KA4) to 11-ketotestosterone (11KT). oup.comrupahealth.com Research has shown that AKR1C3's catalytic efficiency is substantially higher for 11-oxygenated substrates compared to classical androgens. nih.govresearchgate.net

Table 1: Catalytic Efficiency of AKR1C3 for Classical vs. 11-Oxygenated Androgen Precursors
SubstrateProductRelative Catalytic Efficiency
Androstenedione (A4)Testosterone (T)Baseline
11-Ketoandrostenedione (11KA4)11-Ketotestosterone (11KT)~8-fold higher than for A4 nih.govvu.nlresearchgate.net
5α-AndrostanedioneDihydrotestosterone (DHT)Lower than for 11KA4 vu.nl

This preferential conversion occurs in peripheral tissues that express AKR1C3, such as adipose tissue and the prostate. nih.govoup.combiorxiv.org The conversion of circulating 11OHA4, first to 11KA4 by HSD11B2 in tissues like the kidney, and then the subsequent conversion of 11KA4 to 11KT by AKR1C3 in other tissues, represents a major pathway for the formation of potent 11-oxygenated androgens. oup.com The high efficiency of this reaction underscores the importance of the 11-oxygenated pathway in contributing to the pool of active androgens, especially in conditions of androgen excess or castration-resistant prostate cancer. vu.nlresearchgate.net

Characterization of Novel and Backdoor Androgen Biosynthesis Pathways

Beyond the canonical pathways of steroidogenesis, alternative routes, often termed "backdoor" pathways, contribute significantly to androgen production. These pathways bypass conventional intermediates like testosterone and androstenedione. wikipedia.org The 11-oxygenated androgens are intricately involved in these non-canonical routes.

Non-Canonical Routes to 11-Oxygenated Androgens

The backdoor pathway initially described a route from 17α-hydroxyprogesterone to DHT. wikipedia.org This concept has expanded to include pathways leading to the formation of potent 11-oxygenated androgens. In conditions such as 21-hydroxylase deficiency (21OHD), the accumulation of precursors like 17α-hydroxyprogesterone and progesterone (B1679170) leads to their increased metabolism through these alternative routes. eurospe.org These precursors can serve as substrates for the synthesis of 11-oxygenated androgens. wikipedia.orgresearchgate.net The resulting 11-oxygenated steroids, such as 11KT and 11KDHT, are potent activators of the androgen receptor and are recognized as major bioactive androgens, particularly in patients with 21OHD. nih.goveurospe.org

C21 Steroid Involvement in Androgen Backdoor Pathways

The involvement of 21-carbon (C21) steroids is a defining feature of the androgen backdoor pathway. wikipedia.org In this route, 5α-reduction occurs on a C21 pregnane (B1235032) precursor rather than on testosterone. wikipedia.org This pathway is particularly relevant for the synthesis of 11-oxygenated androgens.

Key C21 precursors include:

17α-hydroxyprogesterone (17OHP) : Accumulates in 21OHD and can be shunted into the backdoor pathway. eurospe.orgresearchgate.net

21-deoxycortisol (B132708) : Also elevated in 21OHD, this C21 steroid can be metabolized via the backdoor pathway to produce C11-oxy C19 steroids. nih.govsun.ac.za Studies have shown that 21-deoxycortisol can be converted to 11β-hydroxyandrosterone and 11-ketoandrosterone (B135574), indicating its role as a precursor for C19 steroids through intermediates that are substrates for the lyase activity of CYP17A1. nih.govsun.ac.za

11β-hydroxyprogesterone (11OHP4) and 11-ketoprogesterone (11KP4) : These C21 steroids can be converted to the potent androgen 11-ketodihydrotestosterone (11KDHT). wikipedia.orgmdpi.com

The metabolism of these C21 steroids involves a series of reactions catalyzed by enzymes like SRD5A, 3αHSD, and CYP17A1 (17,20 lyase), ultimately yielding potent C19 androgens without passing through testosterone. nih.govmdpi.com This highlights a significant mechanism for androgen production, especially in adrenal disorders. wikipedia.orgnih.gov

Table 2: Key Enzymes and Steroids in Androgen Biosynthesis Pathways
PathwayKey PrecursorsKey IntermediatesKey EnzymesPotent Androgen Products
Canonical PathwayDHEA, PregnenoloneAndrostenedione, TestosteroneHSD3B2, CYP17A1, HSD17B3Testosterone, DHT
11-Oxygenated PathwayAndrostenedione11OHA4, 11KA4, 11KTCYP11B1, HSD11B2, AKR1C311KT, 11KDHT
C21 Backdoor Pathway17OHP, Progesterone, 21-deoxycortisol5α-reduced C21 steroids (e.g., 5α-pregnan-17α-ol-3,20-dione)SRD5A, AKR1C2/4, CYP17A1 (lyase)DHT, Androsterone
11-Oxy C21 Backdoor Pathway11βOHP4, 21-deoxycortisol5α-reduced C11-oxy C21 steroidsSRD5A, 11βHSD2, CYP17A1 (lyase)11KDHT, 11-Ketoandrosterone

Methodological Advances in 11 Hydroxyandrosterone Research

Advanced Analytical Techniques for Steroid Profiling

The accurate measurement of 11-hydroxyandrosterone and related steroids in complex biological matrices requires highly sensitive and specific analytical methods. Mass spectrometry-based techniques have become the gold standard in this field, offering superior performance over traditional immunoassays.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a preferred method for the quantification of this compound and other 11-oxygenated androgens in various biological fluids, including serum, saliva, and urine. This technique offers high sensitivity and specificity, allowing for the simultaneous measurement of multiple steroid hormones in a single analysis.

Recent advancements in LC-MS/MS methodology have focused on developing high-throughput assays suitable for clinical research. These methods often employ simplified sample preparation steps, such as protein precipitation or liquid-liquid extraction, combined with rapid chromatographic separation. For instance, an established online solid-phase extraction (SPE) LC-MS/MS method was successfully adapted to include 11-oxygenated androgens, achieving a run time of just 6.6 minutes. nih.govthermofisher.comscispace.com This high-throughput capability is crucial for large-scale clinical studies. The use of ammonium (B1175870) fluoride (B91410) as a mobile phase additive has been shown to enhance ionization and improve sensitivity for the detection of these steroids.

Multiplex LC-MS/MS assays have been developed to simultaneously quantify a panel of steroids, including this compound and its precursors and metabolites. This comprehensive profiling is valuable for understanding the complex interplay of different steroid pathways.

Table 1: Performance Characteristics of a High-Throughput LC-MS/MS Method for 11-Oxygenated Androgens

AnalyteLower Limit of Quantification (LLOQ) (pmol/L)Recovery Range (%)Intra-assay CV (%)Inter-assay CV (%)
11-ketoandrostenedione63102 - 1152 - 132 - 13
11-ketotestosterone (B164220)10085 - 1052 - 152 - 15
11β-hydroxyandrostenedione320100 - 1142 - 72 - 7
11β-hydroxytestosterone8399 - 1172 - 102 - 10

Data compiled from a validated online-SPE-LC-MS/MS method.

Gas Chromatography-Mass Spectrometry (GC-MS) and Isotope Ratio Mass Spectrometry (GC-C-IRMS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful and often considered a reference method for comprehensive steroid profiling, particularly for distinguishing between isomeric compounds. mdpi.com Urinary steroid metabolite analysis by GC-MS is instrumental in assessing the production of androgens from both the classic and the 11-oxygenated pathways. core.ac.uknih.gov For GC-MS analysis, steroids, which are not inherently volatile, require a derivatization step to improve their volatility and thermal stability. scispace.comdiva-portal.org Common derivatization techniques include silylation, which is frequently used for steroid analysis. diva-portal.org

Gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is a specialized technique used to differentiate between endogenous and exogenous steroids. This method measures the carbon isotope ratio (¹³C/¹²C) of steroids. As synthetic steroids are typically derived from plant sources with a different ¹³C signature than endogenous steroids, GC-C-IRMS can provide definitive evidence of steroid administration. nih.govwada-ama.org While it is a laborious and expensive technique, advancements such as solvent vent injections have been shown to increase sensitivity, thereby reducing the required sample volume. nih.gov

Considerations for Sample Preparation and Assay Validation

The reliability and accuracy of any analytical method for this compound depend heavily on meticulous sample preparation and thorough assay validation. For both LC-MS/MS and GC-MS, the initial step involves extracting the steroids from the biological matrix. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation. scispace.comdiva-portal.org For urinary samples, a hydrolysis step, either enzymatic or chemical, is often necessary to cleave conjugated steroids (glucuronides and sulfates) to their free form before extraction and analysis. scispace.comnih.gov

Assay validation is critical to ensure that the method is fit for its intended purpose. Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate the analyte from other endogenous compounds, including isomers. mdpi.com

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing certified reference materials or through recovery studies in spiked samples. mdpi.comscielo.br

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the coefficient of variation (CV%) for intra- and inter-assay variability. mdpi.comscielo.br

Linearity and Range: The concentration range over which the assay is accurate, precise, and linear. scielo.br

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov

Matrix Effects: The influence of other components in the sample matrix on the ionization and detection of the analyte. nih.gov

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions. nih.gov

Recent studies have highlighted the potential for artifactual formation of 11-oxygenated androgens from the non-enzymatic conversion of cortisol and cortisone, particularly when samples are stored at ambient or elevated temperatures or when extracts are dried down. nih.gov This underscores the importance of controlled sample handling and storage, such as keeping samples on ice, to ensure accurate measurements. nih.gov

In Vitro Model Systems for Studying 11-Oxygenated Steroid Metabolism

In vitro models are indispensable tools for elucidating the metabolic pathways of this compound and other 11-oxygenated steroids. These systems allow for controlled experiments to identify the enzymes involved, determine their kinetic properties, and understand the regulation of these pathways.

Mammalian Cell Line Models (e.g., LNCaP, H295R, COS-1, HEK293)

Several mammalian cell lines have been instrumental in advancing our understanding of 11-oxygenated steroid metabolism.

LNCaP (Lymph Node Carcinoma of the Prostate) cells: These androgen-sensitive human prostate cancer cells are a valuable model for studying androgen metabolism in prostate tissue. Studies using LNCaP cells have shown that they can metabolize 11β-hydroxyandrostenedione (11OHA4) to its 5α-reduced metabolite, 11β-hydroxy-5α-androstanedione, as well as to 11-ketoandrostenedione and 11-ketotestosterone. nih.gov This indicates the presence of key enzymes like 5α-reductase and 17β-hydroxysteroid dehydrogenase in these cells. nih.gov

H295R cells: This human adrenocortical carcinoma cell line is widely used because it expresses most of the key enzymes required for steroidogenesis. researchgate.nettaylorandfrancis.com H295R cells have been used to demonstrate the production of 11OHA4 and 11β-hydroxytestosterone (11OHT) from androstenedione (B190577) and testosterone (B1683101), respectively, through the action of CYP11B1. nih.gov

COS-1 (CV-1 in Origin, carrying SV40 genetic material) and HEK293 (Human Embryonic Kidney 293) cells: These cell lines are often used for transient transfection studies to express specific steroidogenic enzymes. For example, COS-1 cells have been used to express CYP11B1 and CYP11B2 to study their ability to convert androstenedione and testosterone to their 11β-hydroxylated products. nih.gov Similarly, HEK293 cells can be used to study the activity of specific enzymes involved in steroid metabolism. nih.govmdpi.com

Table 2: Key Mammalian Cell Line Models in 11-Oxygenated Steroid Research

Cell LineOriginKey Characteristics and Applications in this compound Research
LNCaP Human Prostate AdenocarcinomaModels androgen metabolism in prostate cancer; demonstrates the conversion of 11β-hydroxyandrostenedione to downstream metabolites. nih.gov
H295R Human Adrenocortical CarcinomaExpresses a wide range of steroidogenic enzymes; used to study the biosynthesis of 11-oxygenated androgens from precursors. researchgate.nettaylorandfrancis.com
COS-1 African Green Monkey KidneyCommonly used for transient expression of specific steroidogenic enzymes to characterize their function. nih.gov
HEK293 Human Embryonic KidneyUsed for transient expression of enzymes and for studying specific metabolic pathways in a controlled environment. nih.govmdpi.com

Enzymatic Conversion Assays and Kinetic Studies

Enzymatic conversion assays are fundamental for identifying the specific enzymes responsible for the synthesis and metabolism of this compound and for determining their efficiency. These assays typically involve incubating a steroid substrate with a source of the enzyme, which can be a purified recombinant enzyme, a cell lysate, or a subcellular fraction (e.g., microsomes or mitochondria). The product formation is then quantified over time, often using LC-MS/MS or GC-MS.

Kinetic studies are performed to determine key enzymatic parameters such as the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, and the maximal velocity (Vmax). These parameters provide insights into the affinity of the enzyme for its substrate and its catalytic efficiency.

Key enzymes involved in the metabolism of 11-oxygenated androgens that have been studied using these assays include:

CYP11B1 (11β-hydroxylase): This adrenal enzyme is responsible for the 11β-hydroxylation of androstenedione and testosterone to form 11OHA4 and 11OHT, respectively. rupahealth.com

11β-hydroxysteroid dehydrogenases (11β-HSDs): 11β-HSD1 and 11β-HSD2 are responsible for the interconversion of 11β-hydroxy and 11-keto steroids. 11β-HSD2 catalyzes the conversion of 11OHA4 and 11OHT to their respective keto-forms, while 11β-HSD1 primarily catalyzes the reverse reductive reactions. nih.govresearchgate.net

5α-reductases: These enzymes are responsible for the reduction of the C4-5 double bond of steroids, a key step in the formation of more potent androgens. nih.gov

17β-hydroxysteroid dehydrogenases (17β-HSDs): This family of enzymes catalyzes the interconversion of 17-keto and 17β-hydroxy steroids. nih.gov

These in vitro studies have been crucial in mapping the metabolic pathways of 11-oxygenated androgens and in understanding how their production and activity are regulated in different tissues. nih.govnih.gov

Biological Significance and Androgenic Functions of 11 Oxygenated Androgens

Androgen Receptor Interaction and Signaling Pathways

The biological effects of androgens are mediated through their interaction with the androgen receptor (AR). Upon binding, the androgen-receptor complex translocates to the nucleus and modulates the expression of target genes. nih.gov

Not all 11-oxygenated androgens are created equal in their androgenic activity. The precursor molecules, 11OHA4 and 11-ketoandrostenedione (11KA4), exhibit little to no androgenic activity themselves. oup.com However, their downstream metabolite, 11KT, is a potent androgen with an affinity for the androgen receptor comparable to that of testosterone (B1683101). nih.govresearchgate.net Further conversion to 11-ketodihydrotestosterone (B1662675) (11KDHT) results in a compound with potency equivalent to dihydrotestosterone (B1667394) (DHT). nih.govnih.gov

Competitive whole-cell binding assays have demonstrated that 11KT and 11KDHT bind to the human androgen receptor with affinities similar to testosterone and DHT, respectively. plos.org While some studies suggest a slightly lower binding affinity for 11KT compared to DHT, it is consistently shown to be a potent and efficacious agonist of the androgen receptor. plos.orgnih.gov The androgenic activity of 11β-hydroxytestosterone (11OHT) appears to be more modest, acting as a partial agonist. oup.comnih.gov

Relative Binding Affinities of Androgens to the Human Androgen Receptor

AndrogenRelative Binding Affinity
Dihydrotestosterone (DHT)High nih.gov
11-Ketodihydrotestosterone (11KDHT)Similar to DHT plos.org
Testosterone (T)High plos.org
11-Ketotestosterone (B164220) (11KT)Similar to T researchgate.netplos.org
11β-hydroxytestosterone (11OHT)Partial agonist, modest activity oup.comnih.gov

Potent 11-oxygenated androgens like 11KT and 11KDHT are capable of inducing androgen-dependent gene expression. oup.com Studies using prostate cancer cell lines have confirmed that these steroids can stimulate androgen-dependent cell growth. oup.com In luciferase reporter assays, 11KT has been shown to activate human androgen receptor-mediated transactivation effectively. oup.comnih.gov The induction of androgen receptor target gene expression by 11KT is similar to that of testosterone. nih.gov Interestingly, mutations in the androgen receptor, which can occur in conditions like castration-resistant prostate cancer, can alter the receptor's sensitivity to 11-oxygenated androgens. oup.comnih.gov

Physiological Regulation of 11-Oxygenated Androgen Concentrations

The levels of 11-oxygenated androgens are not static and are influenced by various physiological factors, including daily rhythms and an individual's age and sex.

The concentrations of 11-oxygenated androgens exhibit a distinct diurnal rhythm, closely following the pattern of cortisol. nih.govnih.gov Levels are highest in the early morning, with an acrophase around 8:00 AM, and reach their lowest point, or nadir, in the evening around 9:00 PM. nih.govnih.govoup.com This circadian pattern is observed for 11OHA4 and 11KT in both men and women. nih.govoup.com The strong correlation with cortisol suggests that their production is under the control of the hypothalamic-pituitary-adrenal (HPA) axis and driven by adrenocorticotropic hormone (ACTH). nih.govnih.gov

Unlike the classic androgens DHEA and testosterone, which decline significantly with age, the concentrations of many 11-oxygenated androgens remain relatively stable across the adult lifespan, particularly in women. researchgate.netsunderland.ac.uk In men, a modest decline in 11KT and 11KA4 has been observed with aging. researchgate.netsunderland.ac.uk However, the production of the precursors 11OHA4 and 11OHT is sustained in both sexes with advancing age. researchgate.netsunderland.ac.uk

During childhood and puberty, the levels of 11-oxygenated androgens increase with age. nih.govnih.gov In prepubertal children, there are no significant sex-based differences in the concentrations of these androgens. oup.comnih.gov As puberty progresses, levels of 11OHA4 and 11OHT show a modest increase. karger.comresearchgate.net

In adults, while men have significantly higher levels of testosterone (approximately 15 to 20 times greater) than women, the circulating concentrations of 11KT are remarkably similar between the sexes. oup.comoup.comnih.gov This lack of sexual dimorphism for 11KT further highlights its importance as a key androgen in women. oup.comnih.govresearchgate.net

Summary of Age-Related and Sex-Specific Differences in 11-Oxygenated Androgen Concentrations

Population11-Ketotestosterone (11KT)11β-hydroxyandrostenedione (11OHA4)
Prepubertal ChildrenNo significant sex difference. oup.comnih.govNo significant sex difference. oup.comnih.gov
Pubertal ChildrenIncreases with age. nih.govModest increase through puberty. karger.comresearchgate.net
Adult MenSimilar levels to women; modest decline with age. oup.comresearchgate.netStable with age. researchgate.netsunderland.ac.uk
Adult WomenSimilar levels to men; stable with age. oup.comresearchgate.netModest increase with age. researchgate.netsunderland.ac.uk
Postmenopausal Women11KT is the most abundant potent androgen. oup.comresearchgate.net

11 Hydroxyandrosterone As a Metabolite and Its Research Utility

Identification and Quantification of 11-Hydroxyandrosterone as a Metabolite

This compound is a significant metabolite of adrenal androgens, belonging to the class of 11-oxygenated androgens. Its presence and concentration in biological fluids, particularly urine, provide valuable insights into the activity of the adrenal glands. The analysis of this compound is a critical component in the assessment of steroid hormone metabolism, both in physiological and pathological states.

Urinary Excretion Patterns and Analytical Significance

The primary method for assessing this compound levels is through the analysis of a 24-hour urine collection. This provides a comprehensive picture of its production and excretion over a full day, minimizing the impact of diurnal variations in hormone secretion. The analytical significance of measuring urinary this compound lies in its role as a stable end-product of androgen catabolism, reflecting the body's production of 11-oxygenated androgens.

Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed for the accurate quantification of this compound in urine. These methods offer high sensitivity and specificity, allowing for the precise measurement of this and other steroid metabolites.

Reference ranges for the 24-hour urinary excretion of this compound have been established, though they can vary based on the laboratory and population. These ranges are crucial for the interpretation of patient results and for identifying abnormal excretion patterns that may indicate an underlying medical condition.

Typical Reference Ranges for 24-Hour Urinary this compound Excretion

PopulationReference Range (mcg/24 hours)
Women (18-49 years)59 - 12,462 rupahealth.com
Women (50 years and older)86 - 9,280 rupahealth.com
Men (18-49 years)108 - 11,987 rupahealth.com
Men (50 years and older)142 - 13,135 rupahealth.com

Differentiation from Glucocorticoid Metabolites

A key challenge in steroid hormone analysis is the differentiation of androgen metabolites from the structurally similar metabolites of glucocorticoids, such as cortisol. Both classes of hormones undergo metabolism in the liver, leading to a complex mixture of compounds in the urine. However, specific analytical techniques can distinguish this compound from glucocorticoid metabolites.

While there is some overlap in the metabolic pathways, with a minor portion of this compound potentially originating from cortisol metabolism, the vast majority is derived from androgen precursors. Advanced mass spectrometry techniques are capable of separating and identifying unique fragments of each steroid molecule, allowing for their distinct quantification. This analytical precision is critical for accurately assessing the activity of the adrenal androgen synthesis pathway without interference from the more abundant glucocorticoids. It has been noted that non-enzymatic conversion of cortisol to 11β-hydroxyandrostenedione can occur under certain laboratory conditions, highlighting the need for careful sample handling and validated assay methods to ensure accurate results nih.gov.

Relationship with Other 11-Oxygenated Androgen Metabolites (e.g., 11-Ketoandrosterone)

This compound is part of a larger family of 11-oxygenated androgens. Its immediate precursor is 11β-hydroxyandrostenedione, which is formed from androstenedione (B190577) by the enzyme CYP11B1 in the adrenal glands rupahealth.comnih.gov. 11β-hydroxyandrostenedione can then be metabolized to this compound.

Another important related metabolite is 11-ketoandrosterone (B135574). The metabolic pathway involves the conversion of 11β-hydroxyandrostenedione to 11-ketoandrostenedione by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) rupahealth.com. 11-ketoandrostenedione is then further metabolized to 11-ketoandrosterone rupahealth.com. Therefore, the ratio of this compound to 11-ketoandrosterone can provide information about the activity of these key enzymes in steroid metabolism. The analysis of both metabolites offers a more complete picture of the 11-oxygenated androgen pathway.

Research into this compound as a Biomarker Candidate

The unique origin of this compound from the adrenal glands makes it a valuable biomarker for assessing adrenal function and diagnosing certain disorders of steroidogenesis.

Utility in Assessing Adrenal Steroidogenesis

In healthy individuals, the production of 11-oxygenated androgens contributes to the total androgen pool. Research has shown that these androgens may have physiological roles, and their levels are assessed in various endocrine conditions. Monitoring this compound can provide additional insights into adrenal steroidogenesis beyond the measurement of more commonly known androgens like testosterone (B1683101) and dehydroepiandrosterone (B1670201) (DHEA) rupahealth.com.

Association with Specific Steroidogenic Enzyme Deficiencies

Elevated levels of this compound are particularly significant in the context of certain congenital adrenal hyperplasia (CAH) forms, which are genetic disorders affecting steroid hormone production.

21-Hydroxylase Deficiency (CYP21A2 deficiency): This is the most common form of CAH wikipedia.orgmyriad.com. A deficiency in the 21-hydroxylase enzyme leads to a blockage in the cortisol and aldosterone (B195564) synthesis pathways. This results in the accumulation of precursor molecules, which are then shunted into the androgen synthesis pathway. Consequently, there is an overproduction of androgens, including the precursors to 11-oxygenated androgens. In treated children with classic 21-hydroxylase deficiency, 11β-hydroxyandrosterone has been identified as the predominant urinary adrenal-derived androgen metabolite nih.gov. This makes the measurement of this compound a potentially more specific biomarker for assessing adrenal androgen excess in these patients compared to traditional androgens nih.govbohrium.com.

11β-Hydroxylase Deficiency (CYP11B1 deficiency): In this form of CAH, the deficiency of the CYP11B1 enzyme directly impacts the final step of cortisol synthesis orpha.netwikipedia.org. This leads to a buildup of 11-deoxycortisol and deoxycorticosterone. The accumulated precursors are also diverted to the androgen pathway, resulting in increased androgen production. While patients with 11β-hydroxylase deficiency have negligible amounts of 11-oxygenated androgens due to the defective enzyme, the measurement of its precursors and other androgen metabolites is crucial for diagnosis orpha.netmerckmanuals.commedscape.com. The diagnosis is typically confirmed by elevated levels of 11-deoxycortisol merckmanuals.commedscape.com.

Urinary this compound in Steroidogenic Enzyme Deficiencies

Enzyme DeficiencyTypical Finding for this compoundKey Diagnostic Markers
21-Hydroxylase Deficiency (CYP21A2)Significantly elevatedElevated 17-hydroxyprogesterone, androstenedione, and 11-oxygenated androgens
11β-Hydroxylase Deficiency (CYP11B1)Negligible levelsElevated 11-deoxycortisol and deoxycorticosterone

The distinct patterns of this compound excretion in these conditions underscore its importance as a differential diagnostic biomarker in the investigation of disorders of adrenal steroidogenesis.

Development of Reference Intervals for Research Cohorts

The utility of this compound as a biomarker in research is fundamentally dependent on the establishment of accurate and relevant reference intervals. These intervals provide a baseline for interpreting measurements, allowing researchers to distinguish between normal physiological variation and potential pathological states. The development of these ranges is a critical area of research, particularly as the role of 11-oxygenated androgens in various conditions becomes more apparent.

Recent research has focused on establishing age- and sex-specific reference intervals, which is crucial given the dynamic nature of steroid hormone production throughout the lifespan. A significant advancement in this area has been the establishment of pediatric reference intervals for a panel of 11-oxygenated androgens, including metabolites of this compound, using sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. oup.comnih.gov One study involving 256 healthy children aged 0-17 years demonstrated a clear age-dependency for all measured androgens, necessitating the division of the cohort into prepubertal and pubertal groups to compute accurate reference intervals (2.5th - 97.5th percentiles). nih.govresearchgate.net In the prepubertal group, no significant sex difference was found for any of the measured androgens. nih.govresearchgate.net However, in the pubertal group, while classic androgens like testosterone showed significant differences between boys and girls, the adrenal-derived 11-oxygenated androgens did not. nih.govresearchgate.net

The lack of pediatric reference intervals has historically hampered the clinical implementation and research application of 11-oxygenated androgens. oup.comnih.govoup.com Establishing these ranges enables a more comprehensive evaluation of serum androgen status in children with clinical symptoms of hyperandrogenism, as seen in conditions like congenital adrenal hyperplasia or premature adrenarche. oup.comnih.gov

For adult populations, reference ranges for urinary this compound have also been proposed, though these can vary based on the specific laboratory and methodology used.

Below are examples of established reference intervals for this compound.

PopulationAge GroupReference Range (mcg/24 hour)Source
Women18-49 years59-12,462 rupahealth.com
Women50 years and older86-9,280 rupahealth.com
Men18-49 years108-11,987 rupahealth.com
Men50 years and older142-13,135 rupahealth.com

Methodological Considerations for Biomarker Standardization in Research

The standardization of this compound measurement is paramount for its reliable use as a research biomarker. Standardization ensures that results are comparable across different studies, laboratories, and time points, which is essential for collaborative research, meta-analyses, and the eventual translation of research findings into clinical practice. nih.gov The process involves addressing pre-analytical, analytical, and post-analytical variables. nih.gov

Analytical Methods: The evolution from immunoassays to mass spectrometry-based methods has been a significant step forward in steroid hormone analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is now the preferred method for quantifying 11-oxygenated androgens due to its high sensitivity and specificity. oup.comnih.govnih.gov This technology can overcome some of the challenges of older methods, but it also faces variability issues that must be addressed. nih.gov High-throughput LC-MS/MS methods with short run times are being developed to make this technology more suitable for routine laboratory settings. researchgate.netresearchgate.net

Metrological Traceability: A core principle of standardization is establishing metrological traceability to a higher-order reference material and a definitive measurement method. nih.govnih.gov This ensures that all measurements are traceable to a single accuracy basis. nih.gov The Centers for Disease Control and Prevention (CDC) has established a Hormone Standardization (HoSt) Program for testosterone, which serves as a model for other steroid hormones. nih.govresearchgate.net The goal of such programs is to improve the reproducibility, bias, and total analytical error of assays. researchgate.net

Pre-analytical and Post-analytical Factors: Standardization extends beyond the analytical measurement itself. nih.govnih.govresearchgate.net Pre-analytical considerations include specimen type, sample collection procedures, and sample stability. nih.gov For instance, research has shown that a delay in separating cellular components from whole blood can lead to a time-dependent increase in serum 11-ketotestosterone (B164220) concentrations, a related 11-oxygenated androgen. researchgate.net Post-analytical factors involve standardized reporting of values, including units and the application of appropriate reference intervals for data interpretation. nih.gov In the absence of full standardization, harmonization efforts using secondary reference materials can help align results from different assays. nih.gov

The table below summarizes key methodological considerations for the standardization of this compound as a research biomarker.

PhaseConsiderationImportance in Research
Pre-analyticalSpecimen Type & StabilityEnsures the integrity of the biomarker from collection to analysis. nih.govresearchgate.net
AnalyticalAssay Method (LC-MS/MS)Provides high sensitivity and specificity, crucial for accurate quantification, especially at low concentrations. oup.comnih.gov
AnalyticalTraceability & Reference MaterialsAnchors measurements to a common accuracy basis, ensuring inter-laboratory comparability. nih.gov
AnalyticalLimit of Quantitation (LOQ)Defines the lowest concentration that can be reliably measured, which is critical for studies involving populations with low androgen levels. nih.gov
AnalyticalUse of Internal StandardsCorrects for matrix effects and variations during sample preparation and analysis. oup.comresearchgate.net
Post-analyticalStandardized ReportingFacilitates clear communication and comparison of data across different studies. nih.gov
Post-analyticalHarmonization & Reference IntervalsAllows for the combination of data for meta-analysis and interpretation against common reference values. nih.govnih.gov

Synthetic Routes for 11 Hydroxyandrosterone and Analogs for Research Applications

Chemical Synthesis Methodologies

Chemical synthesis provides a reliable and controllable route to 11-hydroxyandrosterone and its derivatives. A significant challenge in steroid synthesis is achieving the correct stereochemistry at multiple chiral centers. Modern synthetic strategies often start from readily available and inexpensive steroids, such as hydrocortisone (B1673445).

The synthesis of various analogs, including 11α-hydroxytestosterone, 11β-hydroxytestosterone, and 11-ketotestosterone (B164220), has also been achieved starting from hydrocortisone or its stereoisomer, 11-epi-hydrocortisone. nih.gov These synthetic efforts are critical for structure-activity relationship studies and for investigating the biological functions of these 11-oxygenated androgens. nih.gov

Microbial Biotransformation Approaches

Microbial biotransformation offers an alternative, often more stereospecific and environmentally friendly, approach to producing steroids. davidmoore.org.uk Microorganisms possess a wide array of enzymes that can catalyze highly specific reactions, such as hydroxylations, at positions on the steroid nucleus that are difficult to functionalize using conventional chemical methods. davidmoore.org.ukslideshare.net

For the production of related 11-hydroxylated androgens, a two-step, one-pot microbial transformation process has been described. nih.gov This method uses natural sterols like phytosterols (B1254722) or cholesterol as the starting material. nih.gov

In the first step, a microorganism such as Mycobacterium neoaurum converts the sterol into androst-4-ene-3,17-dione (AD). nih.gov

In the second step, without isolating the intermediate, a second microorganism like Aspergillus ochraceus is introduced into the same bioreactor to perform a highly efficient 11α-hydroxylation of AD, resulting in 11α-hydroxyandrost-4-ene-3,17-dione (11α-HAD). nih.gov This process can achieve a final yield of approximately 30% (w/w) of high-purity crystalline product. nih.gov

Various fungal strains have been shown to be effective in hydroxylating androstane (B1237026) skeletons. For instance, Beauveria bassiana can introduce hydroxyl groups at the C-11α and C-6β positions of androst-4-en-3,17-dione. scispace.com Similarly, fermentation of the same substrate with Curvularia lunata can yield 11α-hydroxyandrost-4-en-3,17-dione among other products. scispace.com These biocatalytic methods are instrumental in producing key precursors and analogs of this compound for further research. researchgate.net

Table 2: Examples of Microbial Biotransformation for Androgen Analogs

Microorganism Substrate Product(s)
Mycobacterium neoaurum followed by Aspergillus ochraceus Phytosterols/Cholesterol 11α-Hydroxyandrost-4-ene-3,17-dione. nih.gov
Beauveria bassiana Androst-4-en-3,17-dione 11α,17β-dihydroxyandrost-4-en-3-one, 6β,11α-dihydroxyandrost-4-en-3,17-dione. scispace.com

Scalable Production for Laboratory and Experimental Use

The ability to produce this compound on a large scale is essential for extensive preclinical and clinical research. The transition from a gram-scale discovery synthesis to a kilogram-scale process highlights the principles of process development and optimization in pharmaceutical chemistry. acs.orgacs.org

The successful scaling of the 11β-hydroxyandrosterone synthesis from hydrocortisone involved a complete redesign of the initial route. figshare.com The optimized four-step process was specifically developed to be robust and reproducible on a large scale. acs.orgfigshare.com A key consideration in scalable synthesis is the avoidance of technically complex and costly purification methods like column chromatography. figshare.com The redesigned process minimized the need for such purifications, which is a significant advantage for industrial production. acs.org This scalable process ensures a reliable supply of the compound for research purposes, facilitating further investigation into its biological significance. acs.orgacs.org This development is a prime example of how process chemistry can overcome the limitations of initial synthetic routes to provide materials for advanced research applications. figshare.com

Q & A

Q. What statistical methods address variability in this compound measurements across populations?

  • Methodological Answer : Multivariate linear models adjust for confounders like sex and medication (e.g., allopurinol). Meta-analyses of cohort data (e.g., KORA F4 study) use standardized effect sizes (β-coefficients) to quantify associations with conditions like gout, where reduced excretion links to hormonal dysregulation .

Methodological Notes

  • Data Interpretation : Always contextualize this compound levels with concurrent metabolites (e.g., androsterone, etiocholanolone) and enzyme activity ratios.
  • Experimental Rigor : Use dual-column validation in chromatography and isotopic dilution assays to minimize matrix interference .
  • Ethical Compliance : Adhere to protocols for handling sensitive human data, particularly in pediatric studies involving CAH .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.